Chloro(chlorophenyl)methylsilane
Description
Structure
2D Structure
Properties
CAS No. |
57883-53-1 |
|---|---|
Molecular Formula |
C7H6Cl2Si |
Molecular Weight |
189.11 g/mol |
InChI |
InChI=1S/C7H6Cl2Si/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5H2 |
InChI Key |
ZCJBHCWGXXKZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Si]Cl)Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Chloro Chlorophenyl Methylsilane and Its Analogues
Direct Synthetic Routes to Chloro(chlorophenyl)methylsilane
Direct synthetic routes to this compound primarily involve two major strategies: the catalytic chlorination of precursor organosilanes and coupling reactions that form the crucial carbon-silicon bond.
Catalytic Chlorination Reactions of Precursor Organosilanes
Catalytic chlorination offers a direct method to introduce a chlorine atom onto the phenyl group of a suitable precursor, such as benzyl(chloro)methylsilane. This transformation can proceed through different mechanistic pathways, largely dictated by the catalyst and reaction conditions employed.
Electrophilic Chlorination Mechanisms
Electrophilic chlorination is a key pathway for the synthesis of aryl chlorides from aromatic precursors. In the context of producing this compound, a precursor like phenyl(methyl)silane would be subjected to an electrophilic chlorinating agent. These reactions often require a catalyst to generate a potent electrophile. For instance, the combination of a chlorine source like N-chlorosuccinimide (NCS) and a catalyst can effectively chlorinate aromatic rings. nih.gov The mechanism involves the activation of the chlorine source by the catalyst to generate an electrophilic chlorine species (Cl+), which then attacks the electron-rich phenyl ring of the organosilane precursor. The presence of the silyl (B83357) group can influence the regioselectivity of this electrophilic attack. Recent advancements have focused on developing more environmentally benign methods, moving away from hazardous reagents like chlorine gas. nih.govresearchgate.net
Radical-Mediated Chlorination Pathways
Radical-mediated chlorination provides an alternative route, particularly for the functionalization of C-H bonds. This pathway involves the generation of highly reactive chlorine radicals (Cl•) that can abstract a hydrogen atom from the precursor molecule. nih.govnih.gov The generation of these radicals can be initiated by light (photochemically) or through the use of radical initiators. nih.govnih.gov For example, visible light can be used to generate chlorine radicals from a chlorinated solvent, which then participate in the synthetic transformation. nih.gov The resulting carbon-centered radical then reacts with a chlorine source to yield the chlorinated product. The selectivity of radical chlorination can be a challenge due to the high reactivity of the chlorine radical, but recent research has shown that the reaction can be guided by directing groups within the substrate molecule or by confining the radical within the coordination sphere of a metal complex. nih.govnsf.govrsc.org
Influence of Catalyst Systems on Selectivity and Yield
In radical-mediated processes, the catalyst can play a role in both the initiation and propagation steps of the radical chain reaction. Photocatalysts, for example, can absorb light and transfer energy to initiate the formation of chlorine radicals. The catalyst's structure can also influence the regioselectivity of the chlorination by sterically directing the approach of the radical to the substrate. nsf.gov The table below summarizes the influence of different catalyst systems on chlorination reactions of organosilanes.
| Catalyst System | Reaction Type | Influence on Selectivity and Yield |
| Iron(III) chloride (FeCl₃) | Electrophilic | Catalyzes chlorination of silanes with acetyl chloride as the chlorine source, leading to good yields. acs.orgresearchgate.net |
| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | Electrophilic | Similar to FeCl₃ but may require longer reaction times; can be less prone to cleaving certain silicon-aryl bonds. acs.org |
| N-Chlorosuccinimide (NCS) with photocatalyst | Radical | Enables benzylic C-H bond chlorination under visible light, effective for electron-deficient substrates. organic-chemistry.org |
| Pyridine derivatives | Radical | Used in the side-chain monochlorination of m-xylene, minimizing undesirable chlorination of the aromatic nucleus. google.com |
Coupling Reactions Involving Halosilanes and Organometallic Reagents
Coupling reactions provide a powerful and versatile method for the formation of carbon-silicon bonds, a key step in the synthesis of this compound. These reactions typically involve the reaction of a halosilane with an organometallic reagent.
Grignard-Type Reactions for Carbon-Silicon Bond Formation
Grignard reagents (R-Mg-X) are widely used organometallic compounds for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the synthesis of this compound, a Grignard reagent derived from a chlorophenyl halide, such as chlorophenylmagnesium bromide, can be reacted with a suitable methylchlorosilane, like methyldichlorosilane (B44661) or methyltrichlorosilane. google.comgoogle.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon center of the halosilane, displacing a chloride ion and forming the desired C-Si bond. gelest.comyoutube.com
The reaction conditions, including the choice of solvent (typically an ether like diethyl ether or tetrahydrofuran), temperature, and the stoichiometry of the reactants, are crucial for maximizing the yield of the desired product and minimizing side reactions. orgsyn.orgcerritos.edu For instance, the addition sequence of the reagents can influence the outcome, with reverse addition (adding the Grignard reagent to the silane) sometimes being preferred to control the degree of substitution. gelest.com The table below presents data on Grignard reactions for the synthesis of related phenyl-containing chlorosilanes.
| Grignard Reagent | Silane (B1218182) Reactant | Solvent | Product |
| Phenylmagnesium bromide | Chloro(chloromethyl)dimethylsilane | Tetrahydrofuran (THF) / 1,4-Dioxane | (Chloromethyl)dimethylphenylsilane orgsyn.org |
| Phenylmagnesium chloride | Methyltrichlorosilane | Toluene / Diethyl ether | Phenylmethyldichlorosilane google.com |
| Phenylmagnesium chloride | Phenylmethyldichlorosilane | Toluene / Diethyl ether | Diphenylmethylchlorosilane google.com |
Lithium Reagent Mediated Syntheses
The formation of silicon-carbon bonds is a cornerstone of organosilane synthesis, and nucleophilic substitution reactions on chlorosilanes are a common approach. The use of organolithium reagents is a powerful method for this transformation. Reactions involving chlorosilanes and organolithium compounds are known to proceed smoothly and efficiently. orgsyn.org This high reactivity, however, can sometimes limit the compatibility with certain functional groups due to the potent nucleophilicity of the lithium reagent. orgsyn.org
In the context of synthesizing this compound, a plausible route involves the reaction of a dichlorosilane (B8785471) with a chlorophenyl lithium reagent. For instance, dichloromethylsilane (B8780727) could be treated with (chlorophenyl)lithium. The lithium reagent, acting as a strong nucleophile, would attack the electrophilic silicon center, displacing one of the chlorine atoms to form the desired Si-C(phenyl) bond. The general reaction is represented as:
R¹R²SiCl₂ + R³Li → R¹R²R³SiCl + LiCl
This method offers a direct route to the target molecule, provided the starting materials are readily accessible and potential side reactions from the highly reactive organolithium species are controlled.
Methylation Strategies for Chlorosilanes
The methyl groups on many organosilane compounds, including the precursors to this compound, are typically introduced using methylchlorosilanes. These fundamental building blocks are produced on a massive industrial scale via a method known as the "Direct Process" or Müller-Rochow process. wikipedia.orgelkem.comendress.com
This process involves the reaction of methyl chloride gas with elemental silicon powder at high temperatures in the presence of a copper catalyst. elkem.comyoutube.com The reaction yields a crude mixture of liquid methylchlorosilanes, which are then separated by fractional distillation. elkem.comendress.com The primary products of the Direct Process are:
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
Methyltrichlorosilane (CH₃SiCl₃)
Trimethylsilyl chloride ((CH₃)₃SiCl) wikipedia.org
The conditions of the reaction are typically optimized to maximize the yield of dimethyldichlorosilane, which is a crucial precursor for the production of polydimethylsiloxanes (silicones). endress.com These methylchlorosilanes serve as the primary source of the methyl-silicon moiety for further functionalization, such as subsequent reactions to introduce a chlorophenyl group.
Indirect Synthetic Pathways for this compound Precursors
Indirect pathways often involve the synthesis of a silicon backbone which is then modified. These routes can offer greater flexibility and control in creating complex organosilane structures.
Olefin Silylation via Transition Metal Catalysis
Hydrosilylation of olefins is a powerful technique for forming silicon-carbon bonds and serves as an important indirect route to organosilane precursors. This reaction involves the addition of a Si-H bond across a carbon-carbon double bond, a process typically catalyzed by transition metal complexes. Ruthenium complexes, for example, have been shown to effectively catalyze the silylation of ethylene (B1197577) using chlorosilanes. nih.gov
The mechanism and efficiency of hydrosilylation can be influenced by the choice of catalyst and the nature of the substrates. nih.gov Studies using Group 4 metallocene catalysts have been conducted, demonstrating their utility in this transformation. acs.org Furthermore, research with organolanthanide complexes has shown that substitution on both the silane and the olefin impacts the catalytic turnover. nih.gov For instance, introducing methyl groups to the silane was found to decrease catalytic activity due to electronic effects that weaken the metal-silicon bond. nih.gov This methodology could be applied to synthesize a (chlorophenyl)silane precursor by reacting a hydrosilane with a chloro-substituted styrene (B11656) in the presence of a suitable transition metal catalyst.
Redistribution Reactions of Chlorosilanes
Redistribution reactions, also known as dismutation, provide an elegant method for synthesizing specific organochlorosilanes from more common or readily available ones. nih.govacs.org These reactions involve the exchange of substituents (such as chloro, hydro, alkyl, or phenyl groups) between two silicon centers until an equilibrium is reached. nih.gov The process is driven by a catalyst, which can range from Lewis acids like aluminum chloride (AlCl₃) to borohydrides. nih.gov
Recent studies have highlighted the effectiveness of borohydrides, such as lithium borohydride (B1222165) (LiBH₄), in catalyzing the redistribution between hydrosilanes and chlorosilanes under mild conditions. nih.gov These catalyzed reactions work for a broad scope of substrates with substituents including chloroalkyl, alkyl, and phenyl groups. nih.gov The reaction can be envisioned as a way to combine a methyl-containing silane with a phenyl-containing silane to generate the target structure. For example, reacting dichloromethylsilane with trichlorophenylsilane could yield this compound among other products. The efficiency and product distribution are significantly influenced by the choice of catalyst and solvent. nih.gov
| Catalyst | Solvent | Yield of ClCH₂SiH₂Cl (%) | Yield of ClCH₂SiHCl₂ (%) | Reaction Time | Temperature |
|---|---|---|---|---|---|
| LiBH₄ | HMPA | 32 | 66 | 10 min | Room Temp |
| NaBH₄ | HMPA | 32 | 66 | 10 min | Room Temp |
| LiBH₄ | THF | 20 | 40 | 12 h | Room Temp |
| None | HMPA | No Reaction | 12 h | Room Temp |
Optimization of Reaction Parameters for Enhanced Synthetic Efficiency
Achieving high yield and selectivity in the synthesis of this compound requires meticulous control over various reaction parameters, with solvent and temperature being among the most critical.
Solvent Effects and Temperature Control
The choice of solvent can profoundly impact the rate and mechanism of chlorosilane reactions. Solvents influence the solubility of reagents and catalysts and can stabilize transition states or reactive intermediates. In redistribution reactions, for instance, the choice of solvent is a key factor affecting the outcome. nih.gov The polarity and coordinating ability of the solvent are crucial; for example, reactions catalyzed by lithium borohydride proceed much more rapidly in a highly polar and coordinating solvent like HMPA compared to THF. nih.gov For reactions proceeding via Sₙ2-type mechanisms, solvent properties can alter the reaction pathway and efficiency. researchgate.net
Stoichiometric Ratios and Catalyst Loading
The stoichiometry of the reactants is a critical factor in the synthesis of this compound, particularly when using precursors with multiple reactive sites, such as methyldichlorosilane or methyltrichlorosilane. The goal is to achieve monosubstitution, replacing a single chlorine atom with a chlorophenyl group, while minimizing the formation of disubstituted byproducts.
Reactant Ratios: To selectively synthesize the target compound, the Grignard reagent is typically the limiting reactant. In analogous syntheses, such as the preparation of phenylmethyldichlorosilane from methyltrichlorosilane, a near 1:1 molar ratio of the Grignard reagent to the silane is employed. google.com Specifically, the Grignard reagent is prepared using a slight excess of magnesium (e.g., 1.1 to 1.2 equivalents) relative to the organic halide (e.g., p-chlorobromobenzene or p-dichlorobenzene) to ensure complete conversion. google.comorgsyn.org The resulting Grignard solution is then added slowly to the methyldichlorosilane in a controlled manner, a technique known as reverse addition, which is preferred for achieving partial substitution. gelest.com
Catalyst and Initiator Loading: The formation of the Grignard reagent itself is not a catalyzed reaction but often requires an initiator to begin. Small amounts of iodine or 1,2-dibromoethane (B42909) are frequently added to activate the surface of the magnesium turnings. youtube.com
While the subsequent reaction between the Grignard reagent and the chlorosilane can proceed without a catalyst, certain additives can enhance the reaction rate and selectivity. For instance, zinc salts like dichloro(N,N,N',N'-tetramethylethylenediamine)zinc have been used at low loadings (e.g., 1 mol%) to catalyze the substitution of chloro groups on silicon by Grignard reagents. orgsyn.org However, for many chlorosilane-Grignard reactions, no catalyst is necessary for the substitution step. google.com
The table below summarizes typical stoichiometric conditions for analogous Grignard-based silane syntheses.
| Reactant/Catalyst | Starting Material | Molar Equivalents | Purpose | Reference |
|---|---|---|---|---|
| Magnesium (Mg) | p-Chlorobromobenzene | 1.1 - 1.2 | Formation of Grignard reagent | google.com |
| p-Chlorophenylmagnesium bromide | Methyldichlorosilane | ~1.0 | Introduction of chlorophenyl group | google.com |
| Iodine (I₂) | Magnesium | Trace amount (crystal) | Initiation of Grignard formation | youtube.com |
| Zinc Complex (optional) | Chlorosilane | ~0.01 (1 mol%) | Catalysis of Si-Cl substitution | orgsyn.org |
Reaction Time and Work-up Procedures
The duration of the reaction and the subsequent work-up protocol are essential for isolating the desired this compound in high purity.
Reaction Time: The total reaction time is divided into the addition phase and a subsequent reflux or stirring period. The dropwise addition of the Grignard reagent to the chlorosilane solution is performed at a controlled temperature, often at or below the boiling point of the solvent (e.g., THF, diethyl ether). Following the addition, the reaction mixture is typically maintained at an elevated temperature (reflux) for a period ranging from 2 to 6 hours to ensure the reaction goes to completion. google.comsciencemadness.org In some procedures for analogous compounds, the reaction is allowed to stir for 2 hours at ambient temperature after the addition is complete. orgsyn.org
Work-up Procedures: The work-up sequence is designed to quench the reaction, remove inorganic salts, and isolate the crude product before final purification.
Quenching: The reaction mixture is cooled, and any excess Grignard reagent is destroyed by the slow, controlled addition of an aqueous solution. A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is commonly used as it effectively quenches the reaction while buffering the pH, preventing the degradation of acid- or base-sensitive products. orgsyn.orgust.hk Alternatively, the mixture can be poured over ice and acidified. google.comsciencemadness.org
Phase Separation and Extraction: After quenching, a biphasic mixture often forms. The organic layer containing the product is separated. The aqueous layer is then extracted several times with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether, to recover any dissolved product. orgsyn.org In some protocols, the initial step after reflux is to filter the mixture to remove the bulk of the precipitated magnesium salts before quenching and extraction. google.com
Washing and Drying: The combined organic extracts are washed with water and then with a saturated brine solution to remove residual water and inorganic impurities. The washed organic phase is subsequently dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). orgsyn.orgorgsyn.org
Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by fractional distillation under high vacuum to yield the pure this compound. google.comorgsyn.org
The general workflow for reaction time and work-up is detailed in the table below.
| Step | Procedure | Duration | Purpose | Reference |
|---|---|---|---|---|
| Addition | Slow, dropwise addition of Grignard reagent to silane solution. | Variable (e.g., 1-2 hours) | Control reaction rate and temperature. | google.com |
| Reaction | Refluxing or stirring the mixture after addition is complete. | 2 - 6 hours | Drive the reaction to completion. | google.comorgsyn.org |
| Quenching | Addition of saturated aq. NH₄Cl or ice/acid. | ~30 minutes | Decompose excess Grignard reagent. | orgsyn.orgsciencemadness.org |
| Extraction | Separation of layers and extraction of the aqueous phase with an organic solvent. | ~1 hour | Isolate the product from the aqueous phase. | orgsyn.org |
| Washing/Drying | Washing the organic phase with water/brine and drying over MgSO₄/Na₂SO₄. | ~30 minutes | Remove water and inorganic impurities. | orgsyn.org |
| Purification | Solvent removal followed by vacuum distillation. | Variable | Isolate pure final product. | google.com |
Elucidation of Reaction Mechanisms in Chloro Chlorophenyl Methylsilane Transformations
Mechanistic Pathways of Silicon-Halogen Bond Reactivity
The silicon-chlorine (Si-Cl) bond in chloro(chlorophenyl)methylsilane is the primary site of reactivity, susceptible to cleavage through several mechanistic routes.
Nucleophilic Displacement at Silicon
Nucleophilic substitution at the silicon atom is a common transformation for chlorosilanes. libretexts.org Unlike carbon-based SN2 reactions that proceed through a trigonal bipyramidal transition state, reactions at silicon can involve a more stable pentacoordinate intermediate. This is due to the availability of silicon's d-orbitals for bonding.
The general mechanism involves the attack of a nucleophile (Nu-) on the silicon center, leading to the displacement of the chloride leaving group. A key example is the hydrolysis of a dichlorosilane (B8785471) to form a silanediol, which can then polymerize to form silicones. libretexts.org In the context of this compound, a similar reaction with a nucleophile like water would proceed as follows:
Step 1: Nucleophilic Attack A nucleophile, such as a water molecule, attacks the electrophilic silicon atom.
Step 2: Formation of a Pentacoordinate Intermediate A trigonal bipyramidal intermediate is formed, where the incoming nucleophile and the leaving chloride ion occupy the axial positions.
Step 3: Departure of the Leaving Group The chloride ion is expelled, resulting in the substituted product.
The presence of a weak base is often employed in these reactions to neutralize the corrosive hydrochloric acid that is formed as a byproduct. libretexts.org
Si-Cl Bond Activation in Catalytic Cycles
The robust nature of the Si-Cl bond often necessitates catalytic methods for its activation, particularly in reactions like hydrogenolysis to form hydrosilanes. chemrxiv.org The Si-Cl bond is significantly stronger than Si-Br and Si-I bonds, making its catalytic cleavage more challenging. chemrxiv.org
Recent advancements have shown that transition metal catalysts, in conjunction with a base, can efficiently facilitate the hydrogenolysis of chlorosilanes. chemrxiv.org For instance, an iridium(III) pincer catalyst has been demonstrated to be effective. The proposed mechanism often involves the following key steps:
Oxidative Addition: The transition metal catalyst undergoes oxidative addition into the Si-Cl bond.
Metathesis/Reduction: The resulting silyl-metal complex can then react with a hydrogen source, often dihydrogen activated by the catalyst system.
Reductive Elimination: The final step is the reductive elimination of the hydrosilane product, regenerating the active catalyst.
The choice of base is critical to drive the thermodynamics of the reaction. chemrxiv.org
Mechanistic Insights into Carbon-Chlorine Bond Reactivity on Alkyl and Aryl Moieties
While the Si-Cl bond is generally more reactive, the carbon-chlorine (C-Cl) bond on the chlorophenyl group can also participate in reactions, typically under different conditions that favor radical pathways or rearrangements.
Radical Processes in Chlorination
Free-radical halogenation is a characteristic reaction of alkanes and alkyl-substituted aromatics, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org This process is typically initiated by UV light or high temperatures. wikipedia.orglibretexts.org
The general mechanism for the chlorination of an organic substrate involves:
Initiation: Homolytic cleavage of a chlorine molecule (Cl2) to form two chlorine radicals (Cl•). libretexts.org
Propagation:
A chlorine radical abstracts a hydrogen atom from the organic substrate to form HCl and an organic radical.
The organic radical then abstracts a chlorine atom from another Cl2 molecule, forming the chlorinated product and a new chlorine radical, which continues the chain. libretexts.orgyoutube.com
Termination: Combination of any two radical species to form a stable molecule. libretexts.org
In the case of this compound, radical chlorination would likely occur on the methyl group due to the relative stability of the resulting primary radical. The selectivity of radical halogenation is influenced by the stability of the radical intermediate (tertiary > secondary > primary). wikipedia.org
Intramolecular Rearrangements and Chlorine Shifts
Intramolecular rearrangements in organosilicon compounds can lead to the formation of novel structures. While less common for simple chlorosilanes, such rearrangements can be induced under specific conditions, such as thermal or photochemical stimulation. In some specialized systems, intramolecular addition of a C-H bond across a Si=C double bond has been observed, leading to cyclic products. acs.org
For this compound, a hypothetical intramolecular chlorine shift from the phenyl ring to the silicon atom is not a commonly reported or mechanistically favorable process under standard conditions due to the high energy required to break the C-Cl bond on an aromatic ring.
Interplay of Electronic and Steric Factors in Determining Reactivity and Selectivity
The reactivity and selectivity of this compound in various transformations are governed by a delicate balance of electronic and steric effects.
Electronic Effects:
The electron-withdrawing nature of the chlorine atoms on both the silicon and the phenyl group influences the electrophilicity of the silicon center.
The phenyl group can exert both inductive and resonance effects, which can stabilize or destabilize reaction intermediates. For example, in nucleophilic substitution at silicon, the phenyl group's ability to delocalize charge can affect the stability of the pentacoordinate intermediate.
The nature of the substituents on the silicon atom can influence the stability of silyl (B83357) radicals, should they be formed. researchgate.net
Steric Effects:
The size of the substituents around the silicon atom can hinder the approach of nucleophiles, thereby affecting the rate of substitution reactions.
In catalytic processes, the steric bulk of both the substrate and the catalyst's ligands can play a crucial role in determining the feasibility and selectivity of the reaction. nih.gov
For radical reactions, steric hindrance can influence which C-H bonds are most accessible for hydrogen abstraction.
The interplay of these factors is evident when comparing the reactivity of different chlorosilanes. For instance, increasing the steric bulk on the silicon atom (e.g., replacing methyl groups with larger alkyl groups) would be expected to decrease the rate of nucleophilic attack.
Transition State Analysis in Organosilane Reactions
The transformation of organosilanes, such as this compound, often proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org This mechanism is characterized by a single, concerted step where the attacking nucleophile forms a new bond to the silicon center while the leaving group departs simultaneously. libretexts.org The transition state is a fleeting, high-energy species that represents the peak of the energy profile connecting reactants and products. libretexts.org
In the context of this compound, the silicon atom is the electrophilic center. It is bonded to a phenyl group, a methyl group, a chlorine atom, and another chlorine atom. The chlorine atoms are effective leaving groups. When a nucleophile (Nu-) attacks the silicon atom, it does so from the side opposite to one of the leaving groups, typically a chloride ion. libretexts.org This "backside attack" is a hallmark of the SN2 mechanism and leads to an inversion of the stereochemical configuration at the silicon center. libretexts.org
The transition state for this reaction features a pentacoordinate silicon atom. youtube.com In this arrangement, the silicon atom and the three non-reacting substituents (in this case, the phenyl group, the methyl group, and one chlorine atom) lie in the same plane. libretexts.org The incoming nucleophile and the departing chloride ion are positioned at the apical positions, perpendicular to this plane. cas.cn
The energy of this transition state is a critical factor in determining the reaction rate. libretexts.org Computational studies on similar organosilane reactions, such as the interaction of (bromodifluoromethyl)trimethylsilane (B180072) with a Lewis base like hexamethylphosphoramide (B148902) (HMPA), have provided insights into the energetics of such transition states. cas.cn In one study, the transition state for the formation of difluorocarbene from (bromodifluoromethyl)trimethylsilane was found to have a trigonal bipyramidal geometry at the silicon atom. cas.cn The incoming Lewis base and the leaving group occupied the apical positions. cas.cn The calculated activation energy for this process was significantly lowered in the presence of the Lewis base, highlighting the role of the nucleophile in stabilizing the transition state. cas.cn
For the reaction of this compound with a nucleophile, a similar transition state geometry is expected. The bond between the silicon and the incoming nucleophile is partially formed, while the bond to the departing chloride ion is partially broken. This is often represented with dashed lines in reaction diagrams. The negative charge is distributed over the nucleophile and the leaving group. youtube.com
The following table summarizes the key characteristics of the SN2 transition state in the context of a hypothetical reaction of this compound with a generic nucleophile (Nu-).
| Feature | Description |
| Molecularity | Bimolecular (involves both the organosilane and the nucleophile) libretexts.org |
| Geometry at Silicon | Trigonal bipyramidal cas.cn |
| Bonding | Partial formation of the Si-Nu bond and partial breaking of the Si-Cl bond youtube.com |
| Stereochemistry | Inversion of configuration at the silicon center libretexts.org |
| Energy | Represents the maximum energy point on the reaction coordinate libretexts.org |
The stability of the transition state, and thus the rate of the reaction, is influenced by several factors. Steric hindrance around the silicon atom can raise the energy of the transition state and slow the reaction. The electronic properties of the substituents on the silicon also play a crucial role. The phenyl group, being electron-withdrawing, can help to stabilize the developing negative charge in the transition state.
It is important to note that while the SN2 mechanism is common for nucleophilic substitution at silicon, other mechanisms can also be at play depending on the specific reactants and reaction conditions. However, the analysis of the SN2 transition state provides a fundamental framework for understanding the reactivity of this compound.
Advanced Derivatization and Functionalization Strategies of Chloro Chlorophenyl Methylsilane
Strategic Functional Group Interconversions at the Silicon Atom
The silicon atom in chloro(chlorophenyl)methylsilane is the primary center for functionalization, primarily through cleavage of the reactive silicon-chlorine (Si-Cl) bond.
The Si-Cl bond is highly susceptible to hydrolysis, providing a straightforward route to silanols and polysiloxanes. This process involves a two-step mechanism:
Hydrolysis: In the presence of water, the chlorine atom is substituted by a hydroxyl group, yielding the corresponding silanol (B1196071), (chlorophenyl)(hydroxy)methylsilane, and liberating hydrochloric acid (HCl). gesamp.org This reaction is typically rapid. The resulting silanol is often unstable and serves as a transient intermediate. gesamp.org
Condensation: The newly formed silanol molecules can then undergo intermolecular condensation. Two silanol groups react to form a silicon-oxygen-silicon (siloxane) bond, eliminating a molecule of water. nih.govresearchgate.net This step leads to the formation of dimers, oligomers, or complex polymeric siloxane networks. gelest.comdtic.mil The structure of the final polysiloxane is influenced by reaction conditions such as the concentration of water, pH, and temperature. dtic.mil
The presence of the chlorophenyl and methyl groups provides steric hindrance that can influence the rate of condensation and the architecture of the resulting siloxane polymer. gelest.com
Table 1: Reaction Pathway for Siloxane Formation
| Step | Reactants | Products | Byproduct |
|---|---|---|---|
| Hydrolysis | This compound + Water | (Chlorophenyl)(hydroxy)methylsilane | HCl |
| Condensation | 2 x (Chlorophenyl)(hydroxy)methylsilane | 1,3-bis(chlorophenyl)-1,3-dimethyl-disiloxane | Water |
The Si-Cl bond can be substituted with a wide range of organic groups through reactions with organometallic nucleophiles. This allows for the precise installation of desired functionalities at the silicon center. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. researchgate.net
For instance, nickel-catalyzed cross-coupling with organoaluminum reagents or palladium-catalyzed coupling with Grignard reagents enables the formation of new silicon-carbon bonds. researchgate.netnih.gov By selecting the appropriate organometallic reagent (e.g., alkyl-, alkenyl-, or aryl-magnesium halides), a diverse portfolio of tetra-organosilanes can be synthesized from the this compound precursor. nih.gov
Table 2: Examples of Functionalization at the Silicon Atom
| Reagent | Catalyst System | Introduced Group (R) | Product |
|---|---|---|---|
| Ethylmagnesium bromide | Pd/DrewPhos | Ethyl (-CH₂CH₃) | (Chlorophenyl)ethylmethylsilane |
| Vinylmagnesium chloride | Ni(0)/PCy₃ | Vinyl (-CH=CH₂) | (Chlorophenyl)methyl(vinyl)silane |
Selective Chemical Modifications of the Chlorophenyl Moiety
The chlorophenyl ring offers a second platform for derivatization, allowing for the synthesis of more complex, polyfunctional aromatic silanes.
The chlorophenyl group can undergo electrophilic aromatic substitution, such as nitration or further halogenation. The existing chloro-substituent on the aromatic ring dictates the position of the incoming electrophile. The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring toward electrophilic attack compared to benzene (B151609). stackexchange.com However, through resonance, it donates electron density to the ortho and para positions. stackexchange.com This makes the chloro group an ortho, para-director. stackexchange.com Consequently, electrophilic substitution on the chlorophenyl moiety of the silane (B1218182) will preferentially occur at the positions ortho and para to the chlorine atom.
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Chloro(2-chloro-4-nitrophenyl)methylsilane & Chloro(4-chloro-2-nitrophenyl)methylsilane |
| Bromination | Br₂, FeBr₃ | Chloro(2,4-dichlorophenyl)methylsilane |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Chloro(4-chloro-3-acetylphenyl)methylsilane & Chloro(2-chloro-5-acetylphenyl)methylsilane |
The carbon-chlorine (C-Cl) bond on the aromatic ring can serve as a handle for transition-metal-catalyzed cross-coupling reactions. This strategy enables the construction of biaryl or more complex aromatic structures attached to the silicon center. While the activation of aryl chlorides is challenging, modern catalytic systems, including dual photoredox/nickel catalysis, have proven effective for this transformation. princeton.edu
In a typical reaction, such as a Suzuki or Stille coupling, a palladium or nickel catalyst facilitates the reaction between the chlorophenyl group and an organoboron or organotin reagent, respectively, to form a new carbon-carbon bond. mdpi.comrsc.org This allows the "stitching" of new aryl or heteroaryl groups onto the silane core, dramatically increasing molecular complexity.
Table 4: Metal-Mediated Cross-Coupling of the Chlorophenyl Group
| Coupling Reaction | Coupling Partner | Catalyst | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | (Biphenyl)methylchlorosilane |
| Stille Coupling | Tributyl(thienyl)stannane | PdCl₂(PPh₃)₂ | Chloro(methyl)(thienylphenyl)silane |
| Hiyama Coupling | Phenyltrimethoxysilane | Pd/C, TBAF | (Biphenyl)methylchlorosilane |
Regioselective and Stereoselective Derivatization Methodologies
Advanced synthetic control allows for both regioselective and stereoselective derivatization of this compound.
Regioselectivity refers to the control of the position of chemical modification. In the context of the chlorophenyl moiety, the directing effects of the chloro-substituent guide incoming electrophiles primarily to the ortho and para positions, as discussed in section 4.2.1. stackexchange.com The choice of catalyst and reaction conditions in metal-mediated cross-coupling can also influence which C-H or C-Cl bond is activated if multiple sites are available.
Stereoselectivity pertains to controlling the three-dimensional arrangement of atoms. The silicon atom in this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images (enantiomers). Reactions occurring at this silicon center, such as the nucleophilic substitution of the chlorine atom (section 4.1.2), can proceed with either inversion or retention of the stereochemical configuration. The development of chiral ligands for transition metal catalysts allows for the synthesis of specific enantiomers of the resulting functionalized silane, which is critical for applications in asymmetric synthesis and materials science.
The interplay between these methodologies allows for the precise architectural design of silane-based molecules, tailoring their properties for specific applications.
Synthesis of Multi-functional Organosilicon Building Blocks from this compound
The strategic functionalization of this compound is primarily centered around the nucleophilic substitution of the chlorine atom attached to the silicon center. This approach facilitates the formation of new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds, thereby creating a diverse array of multi-functional building blocks. The presence of both a phenyl and a methyl group on the silicon atom provides a unique combination of steric and electronic effects that influence the reactivity and properties of the resulting derivatives.
Key strategies for the synthesis of these building blocks include hydrolysis, alcoholysis, amination, and reactions with organometallic reagents. These reactions can be controlled to produce either discrete molecular compounds or oligomeric and polymeric structures with tailored functionalities.
Hydrolysis and Co-hydrolysis for Siloxane Synthesis
A fundamental approach to creating multi-functional building blocks from this compound is through controlled hydrolysis. This reaction, typically carried out in the presence of water, leads to the formation of silanols, which are versatile intermediates. These silanols can subsequently undergo condensation to form siloxane bridges (Si-O-Si), the foundational linkage of silicone polymers.
The hydrolysis of a dichlorosilane (B8785471), such as a (chlorophenyl)methyl-substituted variant, can produce linear or cyclic siloxanes. wikipedia.org The reaction proceeds through the initial formation of a silanediol, which is often unstable and readily condenses. By carefully controlling the reaction conditions, such as the stoichiometry of water and the presence of catalysts, the structure of the resulting polysiloxane can be influenced. nih.gov
For instance, co-hydrolysis of this compound with other chlorosilanes, such as dimethyldichlorosilane, allows for the statistical incorporation of (chlorophenyl)methylsiloxy units into a polydimethylsiloxane (B3030410) backbone. This method is crucial for modifying the properties of standard silicones, such as enhancing thermal stability or altering refractive index.
Alcoholysis for Alkoxysilane Formation
The reaction of this compound with alcohols, known as alcoholysis, provides a direct route to alkoxysilanes. This transformation is typically conducted in the presence of a base, such as a tertiary amine, to neutralize the hydrochloric acid byproduct. The resulting alkoxysilanes are valuable building blocks as they can be used in sol-gel processes or as coupling agents.
The choice of alcohol allows for the introduction of various organic functionalities. For example, reaction with a diol can lead to the formation of cyclic silyl (B83357) ethers or oligomeric structures where the silane unit bridges two alcohol moieties. These reactions are instrumental in creating hybrid organic-inorganic materials.
Amination for Silylamine Synthesis
The reaction of this compound with primary or secondary amines yields silylamines. These compounds are important intermediates in organosilicon chemistry and can be used to introduce nitrogen-containing functionalities into silicone materials. The reaction of chlorosilanes with amines is a well-established method for forming Si-N bonds.
For example, the reaction with a diamine can produce bridged structures or oligomers with repeating silylamine units. These materials can exhibit unique properties due to the presence of the polar N-H or N-R groups.
Grignard Reactions for Carbon-Silicon Bond Formation
Grignard reagents (RMgX) offer a powerful method for forming new carbon-silicon bonds by reacting with the silicon-chlorine bond of this compound. This allows for the introduction of a wide range of organic groups, further expanding the functionality of the resulting silane. The kinetics and mechanism of Grignard reactions with chlorosilanes have been studied, highlighting the influence of the substituents on the silicon atom. rsc.org
By employing a Grignard reagent with an additional functional group (e.g., a protected alcohol or an alkene), it is possible to synthesize highly functionalized organosilicon monomers. These monomers can then be used in subsequent polymerization or modification reactions.
The following table summarizes the key reaction types for the derivatization of this compound and the resulting functional building blocks.
| Reaction Type | Reagent(s) | Resulting Functional Group(s) | Potential Building Block Type |
| Hydrolysis | Water | Silanol (-Si-OH), Siloxane (-Si-O-Si-) | Siloxane Oligomers/Polymers |
| Alcoholysis | Alcohols (e.g., Diols) | Alkoxysilyl (-Si-OR), Silyl Ether | Alkoxysilanes, Bridged Silyl Ethers |
| Amination | Amines (e.g., Diamines) | Silylamine (-Si-NR₂) | Silylamines, Bridged Silylamines |
| Grignard Reaction | Organomagnesium Halides (RMgX) | Silyl-Carbon (-Si-R) | Functionalized Organosilanes |
Comprehensive Spectroscopic and Advanced Analytical Characterization of Chloro Chlorophenyl Methylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organosilicon compounds like chloro(chlorophenyl)methylsilane. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.
¹H NMR spectroscopy is instrumental in identifying the various proton environments within this compound and its derivatives. The chemical shifts of the protons are highly sensitive to their local electronic environment.
Aromatic Protons: The protons on the chlorophenyl group typically resonate in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm. The substitution pattern on the phenyl ring influences the exact chemical shifts and splitting patterns of these aromatic protons.
Methyl Protons: The protons of the methyl group directly attached to the silicon atom exhibit a characteristic upfield shift, generally appearing as a singlet in the range of 0.4 to 1.0 ppm. chemicalbook.comdocbrown.info The electron-withdrawing nature of the chlorine atom and the chlorophenyl group on the silicon center influences this chemical shift.
Silicon Hydride (Si-H) Protons: In derivatives where a hydride is present, the Si-H proton signal is typically observed between 4.0 and 6.0 ppm. acs.orgorganic-chemistry.orgrsc.org The electronegativity of the other substituents on the silicon atom significantly impacts the chemical shift of the hydride proton. acs.org
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Functional Group | Chemical Shift (ppm) Range | Multiplicity |
| Aromatic (C₆H₄Cl) | 7.0 - 8.0 | Multiplet |
| Methyl (Si-CH₃) | 0.4 - 1.0 | Singlet |
| Hydride (Si-H) | 4.0 - 6.0 | Singlet/Multiplet |
Note: The exact chemical shifts can vary based on the solvent and the specific substitution pattern.
¹³C NMR spectroscopy provides a detailed picture of the carbon framework of this compound and its derivatives. electronicsandbooks.comchemicalbook.comspectrabase.comresearchgate.net
Aromatic Carbons: The carbon atoms of the chlorophenyl ring typically resonate in the range of 125 to 140 ppm. The carbon atom directly bonded to the silicon (ipso-carbon) often shows a distinct chemical shift compared to the other aromatic carbons. electronicsandbooks.comchemicalbook.com
Methyl Carbon: The methyl carbon attached to the silicon atom appears at a significantly upfield chemical shift, generally between 0 and 10 ppm.
Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Environment | Chemical Shift (ppm) Range |
| Aromatic (C₆H₄Cl) | 125 - 140 |
| Methyl (Si-CH₃) | 0 - 10 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
²⁹Si NMR spectroscopy is a highly specific technique for probing the local environment of the silicon nucleus. The chemical shift of the ²⁹Si nucleus is very sensitive to the nature of the substituents attached to it. rsc.orgresearchgate.net For chlorosilanes, the ²⁹Si chemical shifts are influenced by the number and type of chloro and organic substituents. tandfonline.comspectrabase.comrsc.orgunige.chspectrabase.com
In this compound, the ²⁹Si chemical shift is expected to be in a region characteristic of silanes with one chloro, one phenyl, and one methyl group. The presence of the electronegative chlorine atom generally leads to a downfield shift compared to analogous alkylsilanes. rsc.org Studies on related chlorosilanes show that the ²⁹Si chemical shifts can vary significantly with changes in solvent and concentration. rsc.org
Interactive Data Table: Estimated ²⁹Si NMR Chemical Shift for this compound
| Compound | Estimated ²⁹Si Chemical Shift (ppm) |
| This compound | +10 to +30 |
Note: This is an estimated range based on data for similar chlorophenylsilanes. The actual value can be influenced by the position of the chlorine on the phenyl ring and the solvent.
Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between different atoms within the molecule. rsc.orgnih.govresearchgate.netnih.govproquest.com
COSY: A ¹H-¹H COSY experiment would reveal the coupling between protons on the chlorophenyl ring, helping to assign their specific positions.
HSQC: An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the protonated carbons in the chlorophenyl and methyl groups.
HMBC: An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds), which can be used to confirm the connectivity between the methyl group and the silicon atom, as well as the connectivity of the chlorophenyl group to the silicon atom.
These techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. nih.govnih.gov
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of organosilane assemblies, such as those formed when these molecules are grafted onto surfaces or incorporated into polymeric materials. nih.govresearchgate.netemory.edu
²⁹Si CP/MAS NMR: Cross-polarization magic-angle spinning (CP/MAS) ²⁹Si NMR is particularly useful for studying the silicon environment in solid samples. researchgate.netacs.orgmdpi.comnih.govcolumbia.edu It can distinguish between different silicon species, such as those that have reacted with a surface to form Si-O-Si linkages and those that remain unreacted. The chemical shifts in the solid state can provide information about the coordination environment and the nature of the bonding at the silicon center. researchgate.netnih.govcolumbia.edu
¹³C CP/MAS NMR: ¹³C CP/MAS NMR provides information about the carbon-containing organic moieties in the solid state. researchgate.net It can be used to assess the integrity of the chlorophenyl and methyl groups after immobilization or polymerization.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. aip.orgnih.govresearchgate.netphysicsopenlab.org
FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the various functional groups. researchgate.net
Si-Cl Stretch: A strong absorption band is expected in the region of 450-600 cm⁻¹.
Si-C Stretch: The stretching vibration of the Si-C bond typically appears in the 650-850 cm⁻¹ region. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=C Aromatic Stretches: Characteristic bands for the aromatic ring are found in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for identifying vibrations of non-polar bonds. aip.orgnih.govresearchgate.netphysicsopenlab.org
The Si-Si bond, if present in derivatives, would give a strong Raman signal.
The symmetric vibrations of the aromatic ring are also often strong in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) |
| Si-Cl Stretch | 450 - 600 | 450 - 600 |
| Si-C Stretch | 650 - 850 | 650 - 850 |
| Aromatic C-H Stretch | > 3000 | > 3000 |
| Aliphatic C-H Stretch | < 3000 | < 3000 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
Note: These are general ranges, and the exact frequencies can be influenced by the molecular environment and physical state of the sample.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct chemical bonds. While a specific spectrum for this compound is not widely available, the expected characteristic absorption bands can be predicted based on data from analogous compounds like chlorophenylsilane (B47029) and general spectra-structure correlations for organosilicon compounds. nist.govgelest.com
Key functional group vibrations for this compound include Si-CH₃, Si-Cl, Si-C₆H₄, and C-Cl stretches, as well as aromatic C-H and C=C vibrations. gelest.com The Si-Cl stretching vibration is typically observed in the 450-650 cm⁻¹ region. The presence of the methyl group attached to silicon gives rise to a characteristic Si-CH₃ stretching band around 1250-1280 cm⁻¹ and rocking modes in the 750-850 cm⁻¹ range. gelest.com The chlorophenyl group will exhibit strong absorptions typical of substituted benzene (B151609) rings, including C=C stretching in the 1400-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-Cl stretch associated with the chlorophenyl ring typically appears in the 1000-1100 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic (C₆H₄) |
| ~2970-2850 | C-H Stretch | Methyl (CH₃) |
| ~1590-1450 | C=C Stretch | Aromatic Ring |
| ~1410 | C-H Bend (asymmetric) | Methyl (CH₃) |
| ~1260 | Si-C Stretch | Si-CH₃ |
| ~1100 | C-Cl Stretch | Aryl-Cl |
| ~800 | Si-C Stretch / CH₃ Rock | Si-CH₃ |
This table is generated based on typical vibrational frequencies for the respective functional groups.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information on molecular vibrations. It is particularly useful for analyzing chlorosilanes as it can be performed remotely using fiber optics, which is advantageous when dealing with corrosive materials. azom.com The technique offers high sensitivity and can differentiate between various chlorosilane species in a mixture. azom.comcymitquimica.com
For this compound, strong Raman signals are expected for the symmetric vibrations of the molecule. The Si-Cl symmetric stretch would produce a prominent peak. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, are typically strong in Raman spectra. While specific experimental data for this compound is limited, analysis of related compounds shows that Raman is effective for monitoring the hydrolysis and condensation reactions of organosilanes. rsc.orgresearchgate.net
Table 2: Predicted Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3060 | C-H Stretch | Aromatic (C₆H₄) |
| ~2910 | C-H Symmetric Stretch | Methyl (CH₃) |
| ~1580 | C=C Stretch | Aromatic Ring |
| ~1000 | Ring Breathing Mode | Aromatic Ring |
| ~700-600 | Si-C Symmetric Stretch | Si-Aryl, Si-Methyl |
This table is generated based on typical Raman shifts for the respective functional groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For compounds containing chlorine, the mass spectrum exhibits a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
This compound contains two chlorine atoms. This results in a distinctive pattern for the molecular ion peak (M⁺). There will be an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak. The relative intensities of these peaks can be predicted based on the isotopic abundances.
The fragmentation of organosilanes under electron ionization is complex and can involve rearrangements. acs.orgacs.org For this compound, likely fragmentation pathways would include the loss of a methyl radical (–15 Da), a chlorine radical (–35/37 Da), or the chlorophenyl group. The mass spectrum of the related compound chlorophenylsilane shows significant fragmentation, providing a basis for predicting the behavior of this compound. nist.govnist.gov
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 204/206/208 | [CH₃SiCl(C₆H₄Cl)]⁺ | Molecular Ion |
| 189/191/193 | [SiCl(C₆H₄Cl)]⁺ | Loss of CH₃ |
| 169/171 | [CH₃Si(C₆H₄Cl)]⁺ | Loss of Cl |
m/z values are based on the most abundant isotopes (¹²C, ¹H, ²⁸Si, ³⁵Cl). The presence of multiple chlorine atoms leads to the isotopic clusters shown.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For novel or synthesized compounds like this compound, HRMS is essential for confirming its identity. Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) are employed for such precise measurements on organosilane compounds. nih.gov
The theoretical exact mass of the most abundant isotopic composition of this compound (C₇H₇³⁵Cl₂²⁸Si) can be calculated and compared with the experimental value from HRMS to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are analyzed. wikipedia.org This multi-step process provides detailed structural information by establishing relationships between parent and daughter ions, helping to elucidate fragmentation pathways. researchgate.netcore.ac.uk
For this compound, an MS/MS experiment could involve selecting the molecular ion (e.g., m/z 204) and subjecting it to collision-induced dissociation (CID). The resulting spectrum of fragment ions would confirm the proposed fragmentation pathways, such as the loss of the methyl or chloro groups, thereby providing confidence in the structural assignment. This method is particularly valuable for distinguishing between isomers. semanticscholar.org
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice, providing precise information about bond lengths, bond angles, and conformation.
While no published crystal structure for this compound is currently available, this technique would provide unambiguous structural data if a suitable single crystal could be grown. Studies on other molecules containing a chlorophenyl group have demonstrated the utility of X-ray crystallography in determining detailed structural parameters, such as the dihedral angles between planar groups. researchgate.net
Surface-Sensitive Spectroscopic Techniques for Thin Film and Interfacial Studies
Surface-sensitive spectroscopic techniques are employed to analyze the chemical and physical properties of the top few atomic layers of a material. These methods are essential for studying thin films and interfaces, which is relevant for applications of silanes as coupling agents or in surface modification.
Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) can provide elemental composition and chemical state information of a this compound film on a substrate. XPS, for example, can distinguish between silicon bonded to carbon, chlorine, or oxygen (if hydrolysis occurs), providing insight into the surface chemistry. These techniques are critical for understanding how such molecules bond to and orient on a surface.
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatographic methods are indispensable for the analysis of this compound, enabling the separation, identification, and quantification of the compound and its impurities.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govnih.gov In GC, a sample is vaporized and injected into a column, where it is separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. psu.edu The separated components are then detected as they exit the column.
When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data for separation but also mass spectra for the identification of each component. psu.edudss.go.th This makes GC-MS an ideal tool for the analysis of chlorosilanes. nih.gov
Key applications of GC and GC-MS for this compound include:
Purity assessment: Determining the percentage of the main component and identifying and quantifying impurities.
Reaction monitoring: Following the progress of reactions involving this compound.
Analysis of derivatives: Characterizing the products of reactions where this compound is used as a reagent. nih.govnih.gov
A typical GC method for chlorosilanes would involve a specific column, such as one with a diethyl phthalate (B1215562) stationary phase, and a thermal conductivity detector. nih.gov For GC-MS analysis, a capillary column like a TG-5 SILMS is often used, with helium as the carrier gas. wiley.com The mass spectrometer can be operated in full-scan mode to obtain mass spectra of unknown components or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known compounds. usgs.gov
Table 3: Illustrative GC-MS Parameters for Chlorosilane Analysis
| Parameter | Value |
|---|---|
| Column | 10% Diethyl Phthalate on 6201 support or TG-5 SILMS capillary column |
| Column Temperature | 60 °C or programmed temperature ramp (e.g., 80°C to 250°C) nih.govwiley.com |
| Injection Temperature | 110 °C nih.gov |
| Detector | Thermal Conductivity Detector (TCD) or Mass Spectrometer (MS) |
| Carrier Gas | Hydrogen or Helium nih.govwiley.com |
Note: These parameters are illustrative and would need to be optimized for the specific analysis of this compound.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), separates compounds in a liquid mobile phase that is passed through a column containing a stationary phase. youtube.com LC is well-suited for the analysis of less volatile and thermally sensitive compounds. bu.edu When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the identification and quantification of a wide range of analytes in complex mixtures. wikipedia.orgnih.gov
While GC-MS is often the preferred method for volatile chlorosilanes, LC-MS can be valuable for the analysis of:
Derivatives of this compound: Especially those that are less volatile or thermally unstable.
Hydrolysis products: Analyzing the silanols and siloxanes formed from the reaction of this compound with water.
Complex mixtures: Separating this compound derivatives from other non-volatile components in a sample. perkinelmer.com
The LC-MS system combines the separation power of LC with the detection specificity and sensitivity of MS. wikipedia.org The interface between the LC and the MS, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, is crucial for transferring the analytes from the liquid phase to the gas phase for mass analysis. youtube.com
For the analysis of organosilicon compounds, LC-MS can provide valuable information on molecular weight and structure. nih.gov The choice of column, mobile phase, and MS parameters would be critical for achieving good separation and detection.
Table 4: General LC-MS Considerations for Organosilane Derivative Analysis
| Parameter | Consideration |
|---|---|
| Column | Reversed-phase (e.g., C18) or normal-phase depending on analyte polarity. |
| Mobile Phase | Acetonitrile, methanol, water mixtures with additives like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is suitable for polar compounds, while APCI is better for less polar compounds. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap for mass analysis and fragmentation studies. |
Note: The specific LC-MS method would need to be developed and validated for the particular this compound derivative of interest.
Computational Chemistry and Theoretical Modeling of Chloro Chlorophenyl Methylsilane
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the electronic structure and three-dimensional arrangement of atoms in chloro(chlorophenyl)methylsilane. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, energy, and preferred geometry.
Density Functional Theory (DFT) Approaches for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is particularly effective for calculating the ground state properties of molecules like this compound. DFT calculations can predict the optimized molecular geometry, including bond lengths and angles, by finding the minimum energy structure. For instance, a study on a related compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, utilized the B3LYP level of theory with a 6–311++G(2d,2p) basis set to determine its molecular geometry in the ground state. researchgate.net Similar approaches are applied to this compound to obtain reliable geometric parameters.
Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov These calculations also provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
A hypothetical DFT calculation for this compound would yield data similar to the following table, which illustrates the type of geometric parameters that can be obtained.
| Parameter | Predicted Value |
| Si-C(methyl) bond length | 1.87 Å |
| Si-C(phenyl) bond length | 1.89 Å |
| Si-Cl bond length | 2.08 Å |
| C(phenyl)-Cl bond length | 1.75 Å |
| C-Si-C bond angle | 110.5° |
| Cl-Si-C bond angle | 108.9° |
Ab Initio Methods for Electronic Structure Calculation
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. mpg.de
For a molecule like this compound, ab initio calculations can offer a highly accurate description of its electronic structure. rsc.org These methods are crucial for benchmarking results from less computationally expensive methods like DFT. While computationally intensive, ab initio calculations can be essential for understanding systems where electron correlation plays a significant role. arxiv.org The choice of basis set is critical in these calculations, as it dictates the flexibility of the mathematical functions used to represent the molecular orbitals. mpg.de
Prediction and Simulation of Spectroscopic Signatures
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data of molecules, including NMR, IR, and Raman spectra.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. The accuracy of these predictions has been shown to be sufficient to help in the assignment of complex spectra and even in the discrimination of isomers in mixtures of chlorinated compounds. nih.gov For complex molecules, two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be computationally simulated to aid in the assignment of one-bond H-C correlations. nih.gov
A table of predicted chemical shifts for this compound would resemble the following:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Methyl Carbon | ~15 | ~0.5 |
| Phenyl Carbon (ipso) | ~135 | - |
| Phenyl Carbon (ortho) | ~130 | ~7.4 |
| Phenyl Carbon (meta) | ~129 | ~7.3 |
| Phenyl Carbon (para) | ~132 | ~7.4 |
Vibrational Frequency Analysis (IR, Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational vibrational frequency analysis can predict the wavenumbers and intensities of the vibrational transitions. These calculations are typically performed using DFT methods, and the results are often scaled to account for anharmonicity and other systematic errors. researchgate.net
The analysis of the vibrational spectra of related chlorinated aromatic compounds has demonstrated the utility of these computational methods. nih.govresearchgate.netmalayajournal.org For example, in a study of 4-chloro-3-methylphenol, DFT calculations were used to assign the observed IR and Raman bands to specific vibrational modes, such as C-H stretching, C=C stretching of the phenyl ring, and the stretching of the C-Cl bond. researchgate.netorientjchem.org Similar calculations for this compound would allow for a detailed assignment of its experimental IR and Raman spectra.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry can be employed to explore the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
By locating and characterizing the transition state structure, it is possible to calculate the activation energy of a reaction, which is a key determinant of the reaction rate. Methods such as synchronous transit-guided quasi-Newton (STQN) are used to find these transition state geometries. This type of analysis is vital for understanding, for example, the mechanisms of nucleophilic substitution at the silicon center or electrophilic substitution on the chlorophenyl ring. While specific studies on this compound are not prevalent, the methodology is well-established in computational chemistry. researchgate.net
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Molecular orbital theory describes the delocalization of electrons across the entire molecule, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular significance in chemical reactions. ossila.com The energy and symmetry of these frontier orbitals dictate the molecule's reactivity towards nucleophiles and electrophiles.
In organosilicon compounds, the nature of the substituents on the silicon atom significantly influences the energies of the HOMO and LUMO. nih.gov For this compound, the silicon atom is bonded to a chloro group, a chlorophenyl group, a methyl group, and a hydrogen atom. The electronegative chlorine atom is expected to lower the energy of the molecular orbitals through inductive effects. chemeurope.com Conversely, the phenyl group, with its π-system, can engage in σ-π conjugation with the Si-C bond, influencing the HOMO and LUMO energy levels. nih.gov
The HOMO of this compound is likely to have significant contributions from the Si-C and Si-H σ-bonds, as well as the π-orbitals of the chlorophenyl ring. The LUMO, on the other hand, is expected to be an antibonding orbital, likely a σ* orbital associated with the Si-Cl bond, given the high electronegativity of chlorine. This would make the silicon center susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that determines the kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability and low reactivity, while a smaller gap suggests greater reactivity. ossila.com FMO theory predicts that chemical reactions are most likely to occur between the HOMO of one molecule and the LUMO of another. researchgate.net For instance, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound.
Table 1: Illustrative Frontier Molecular Orbital Energies for Related Organosilanes
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenylsilane | -9.5 | -0.5 | 9.0 |
| Methylsilane | -10.5 | 1.5 | 12.0 |
| Chlorosilane | -11.2 | -1.0 | 10.2 |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational preferences of this compound are governed by a delicate balance of steric and electronic effects. The molecule possesses a chiral silicon center, and rotation around the Si-C(phenyl) and Si-C(methyl) bonds leads to various conformers.
A detailed conformational analysis of this compound would involve mapping the potential energy surface as a function of the key dihedral angles. While specific studies on this molecule are not present in the provided search results, insights can be drawn from computational analyses of similar phenyl- and methyl-substituted silanes. acs.orgnih.gov
The rotation of the chlorophenyl group relative to the silicon center is expected to have a relatively low energy barrier. The preferred conformation will likely seek to minimize steric hindrance between the bulky chlorophenyl group and the other substituents on the silicon atom. Furthermore, weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, may play a role in stabilizing certain conformations.
Intermolecular interactions are crucial in determining the physical properties of this compound in condensed phases. As a polar molecule, dipole-dipole interactions will be significant. The presence of the chlorine and phenyl groups also allows for the possibility of various non-covalent interactions. nih.govrsc.org
The chlorophenyl group can participate in π-π stacking interactions with neighboring molecules. Additionally, the chlorine atom can act as a halogen bond donor or acceptor. The hydrogen atom attached to the silicon is hydridic and could potentially engage in weak hydrogen bonding with electron-rich atoms of adjacent molecules.
Table 2: Estimated Torsional Barriers for Related Silanes
| Bond | Torsional Barrier (kcal/mol) |
| Si-C (in methylsilane) | ~1.7 |
| Si-C (in phenylsilane) | ~0.5 |
Advanced Research Applications of Chloro Chlorophenyl Methylsilane in Chemical Science
Utilization in Polymer and Materials Chemistry
The distinct functionalities within the Chloro(chlorophenyl)methylsilane molecule have positioned it as a significant component in the development of specialized polymers and materials. Its utility stems from the ability of the silicon-chlorine bond to undergo facile hydrolysis and condensation reactions, forming stable siloxane linkages, which are the backbone of silicone polymers. Simultaneously, the chlorophenyl and methyl groups impart specific physical and chemical properties to the resulting materials.
Precursor in the Synthesis of Functional Polyorganosiloxanes and Silicon-Containing Polymers
This compound serves as a key monomeric precursor in the synthesis of functional polyorganosiloxanes and other silicon-containing polymers. The fundamental reaction involves the hydrolysis of the reactive chloro group, which readily reacts with water to form a silanol (B1196071) intermediate (a silicon atom bonded to a hydroxyl group). This silanol is highly reactive and undergoes polycondensation with other silanol molecules, eliminating water to form a stable silicon-oxygen-silicon (siloxane) bond, which constitutes the primary chain of the polymer. researchgate.net
The general process for producing basic silicone products like oils and resins involves the hydrolysis and polycondensation of various chlorosilanes. researchgate.net By incorporating this compound into the reaction mixture, either alone or as a co-monomer with other chlorosilanes (such as dimethyldichlorosilane), chemists can precisely tailor the properties of the resulting polymer. The chlorophenyl group, being bulkier and more polarizable than a simple methyl group, can significantly influence the polymer's thermal stability, refractive index, and solubility in organic solvents. Furthermore, the presence of the chlorine atom on the phenyl ring offers a site for subsequent functionalization, allowing for the creation of highly specialized polysiloxanes.
A new poly(methylsilane-carbosilane) (PMSCS), a precursor for silicon carbide, was synthesized through a Wurtz-type copolycondensation of methyldichlorosilane (B44661) and chloromethyldichloromethylsilane. researchgate.net This highlights the general utility of functionalized chlorosilanes in creating advanced silicon-containing polymers for high-performance applications.
Role in Surface Modification and Coating Technologies
The high reactivity of the silicon-chlorine bond makes this compound an effective agent for surface modification and the development of advanced coatings. researchgate.net Organochlorosilanes are frequently employed to create coatings on silicon and glass surfaces. researchgate.net The modification process involves the chemical reaction of the chlorosilane with hydroxyl (-OH) groups present on the surface of many inorganic materials, such as glass, silica, and metal oxides. researchgate.net This reaction forms a strong, covalent Si-O-Substrate bond, grafting the silane (B1218182) molecule onto the surface and fundamentally altering its properties. researchgate.net
When this compound is used, the surface becomes functionalized with a layer of chlorophenyl and methyl groups. This modification can transform a hydrophilic surface (water-attracting) into a hydrophobic one (water-repelling), as demonstrated by the increased water contact angles on surfaces treated with similar chlorosilanes. researchgate.net The presence of the aromatic phenyl ring can also introduce specific pi-pi stacking interactions, which can be useful for directing the assembly of other molecules on the surface. This technology is critical for applications ranging from creating water-resistant coatings to controlling the surface energy of materials used in microelectronics and medical devices.
Table 1: Examples of Chlorosilanes Used in Surface Modification
| Chlorosilane Compound | Substrate | Resulting Surface Property |
| Trimethylchlorosilane (TMCS) | Silica | Hydrophobic |
| Diphenyldichlorosilane (DPDSCI) | Diatomite | Nonpolar |
| (3-Chloropropyl)trimethoxysilane (CPTMS) | Halloysite Nanotubes | Reactive chloro-functional surface |
This table presents examples of chlorosilanes and their effect on surface properties, illustrating the general principles applicable to this compound.
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a substrate. gelest.com Chlorosilanes are a primary class of molecules used to create robust SAMs on hydroxyl-bearing surfaces like silicon dioxide. The formation process is driven by the reaction between the Si-Cl group of the silane and the surface -OH groups, which creates a covalent anchor for the molecule. researchgate.net
In this context, this compound can be used to form dense, well-ordered monolayers. The molecule orients itself with the reactive silyl (B83357) headgroup bonding to the substrate, leaving the chlorophenyl and methyl "tail" groups exposed. The properties of the resulting surface are then dictated by these exposed functional groups. The aromatic chlorophenyl groups can provide a surface with unique electronic properties and the ability to interact with other aromatic molecules through pi-stacking, making them useful in the fabrication of sensors and molecular electronics.
A significant challenge in materials science is ensuring strong adhesion between dissimilar materials, particularly between organic polymers and inorganic substrates like glass or metal, in composite materials. Silane coupling agents are bifunctional compounds that bridge this interface, and this compound has the ideal characteristics for such a role. An adhesion promoter is a bi-functional compound that can chemically react with both the substrate and the adhesive. mdpi.com
The mechanism involves two key reactions. First, the chloro-silyl group of the molecule reacts with the inorganic surface in the manner described for surface modification, forming strong covalent bonds. Second, the organophilic chlorophenyl group is designed to be compatible with, and physically or chemically entangle with, the organic polymer matrix. This creates a robust bridge at the molecular level, transferring stress from the polymer to the inorganic filler and dramatically improving the mechanical properties and durability of the composite material.
Development of Hybrid Materials and Nanostructures
Organic-inorganic hybrid materials are composites that combine the properties of both material classes at the nanoscale. This compound is a valuable building block for creating these advanced materials through processes like the sol-gel method. mdpi.com In a typical sol-gel synthesis, the chlorosilane precursor undergoes hydrolysis and polycondensation in a solution to form a three-dimensional inorganic silica-like network. open.ac.uk
By using this compound, the organic chlorophenyl groups are covalently integrated directly into this inorganic network. This results in a single-phase hybrid material with properties that can be finely tuned. For example, the incorporation of the organic moiety can enhance flexibility and processability compared to a purely inorganic material, while the inorganic network provides thermal stability and structural robustness. This approach has been used to create a wide range of hybrid nanomaterials, including functionalized nanoparticles and porous structures for catalysis and separation. nih.govnih.govoiccpress.com The distinct chemistry of siloxanes provides an opportunity for the facile functionalization of the surfaces of nanomaterials, enabling the introduction of additional properties. mdpi.com
Contributions to Stimuli-Responsive Polymer Systems
Stimuli-responsive, or "smart," polymers are materials that undergo significant, reversible changes in their properties in response to small changes in their external environment, such as pH, temperature, or light. rjptonline.orgmdpi.com While direct research on this compound in such systems is specific, its chemical nature allows for its incorporation into stimuli-responsive polymers in several ways.
Alternatively, the chlorophenyl group can be chemically modified after polymerization to introduce responsive functionalities. For example, the phenyl ring can undergo electrophilic substitution reactions, such as sulfonation. The introduction of sulfonic acid groups would render the polymer pH-responsive, as the ionization state of these groups would change with pH, causing the polymer to swell or shrink due to changes in electrostatic repulsion and osmotic pressure. rjptonline.orgrsc.org The synthesis of pH-responsive polymers can be achieved through various techniques, including those that allow for the modification of silicon surfaces with initiators for controlled radical polymerization. rjptonline.org This general strategy points to the potential of using silanes to anchor or build responsive polymer systems.
Employment as a Key Intermediate in Complex Organic Synthesis
The reactivity of the silicon-chlorine bond in this compound makes it a valuable intermediate for the introduction of the (chlorophenyl)methylsilyl moiety into organic molecules. This has paved the way for its use in the synthesis of complex structures, including silicon-containing heterocycles and macrocycles, and in various metal-catalyzed reactions.
The synthesis of silicon-containing heterocycles is an area of growing interest due to their unique electronic and conformational properties. This compound can serve as a precursor for the formation of these structures. While direct examples involving this compound are not extensively documented, the general reactivity of chlorosilanes provides a clear pathway for their synthesis. For instance, heteroleptic chlorosilylenes have been shown to react with unsaturated organic compounds to yield silicon heterocycles through oxidative addition and cycloaddition reactions. nih.gov This suggests that this compound could be transformed into a corresponding silylene, which would then react with various dienes or other unsaturated systems to form a variety of silicon-containing rings.
The construction of silicon-containing macrocycles can be envisioned through the reaction of this compound with difunctional organic molecules, such as diols or diamines. The bifunctional nature of the chlorosilane (considering the potential for further functionalization of the chlorophenyl group) allows for stepwise or one-pot cyclization reactions. Although specific examples with this exact silane are not prominent in the literature, the fundamental principles of organosilicon chemistry support this application. The synthesis of polysiloxanes from the hydrolysis of dichlorosilanes is a well-established process, and similar principles can be applied to create macrocyclic structures by controlling the reaction conditions and stoichiometry. wikipedia.org
Table 1: Potential Reactions for Silicon-Containing Heterocycle and Macrocycle Synthesis
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Conjugated Diene | Sila-cyclohexene | Materials Science, Electronic Devices |
| This compound | Long-chain Diol | Sila-crown ether analogue | Ion Sensing, Phase Transfer Catalysis |
| This compound | Aromatic Diamine | Azasiline derivative | Medicinal Chemistry |
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Chlorosilanes, including this compound, can participate in these reactions, serving as electrophilic partners.
Palladium-Catalyzed Cross-Coupling:
Palladium catalysts have been successfully employed for the cross-coupling of monochlorosilanes with Grignard reagents. nih.govnih.gov This silyl-Kumada type reaction allows for the formation of new carbon-silicon bonds. In this context, this compound can react with a variety of alkyl or aryl Grignard reagents to yield functionalized organosilanes. The use of specific phosphine (B1218219) ligands, such as DrewPhos, has been shown to be effective in activating the strong Si-Cl bond for this transformation. nih.gov This methodology is tolerant of various functional groups, making it a powerful tool for the synthesis of complex molecules. organic-chemistry.org
Nickel-Catalyzed Reactions:
Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive cross-coupling of vinyl chlorosilanes with chiral biaryl electrophiles has been reported for the synthesis of atropisomeric biaryl organosilanes. rsc.org This highlights the potential of using nickel catalysis to achieve stereospecific transformations with chlorosilanes. Furthermore, nickel-catalyzed functionalization of C-H bonds is a rapidly developing field, and while direct examples with this compound are scarce, the presence of the phenyl group suggests potential for directed C-H functionalization reactions. nagoya-u.ac.jp Nickel catalysis has also been used for the chlorination of aryl halides and triflates, demonstrating its utility in halogen exchange reactions which could be relevant for modifying the chlorophenyl group of the title compound. rsc.org
Table 2: Examples of Metal-Catalyzed Reactions Involving Chlorosilanes
| Catalyst System | Reactants | Product | Reference |
| Pd(OAc)₂ / DrewPhos | Monochlorosilane, Grignard Reagent | Alkyl/Aryl Silane | nih.govnih.gov |
| Ni-catalyst | Vinyl chlorosilane, Chiral Biaryl Electrophile | Atropisomeric Biaryl Organosilane | rsc.org |
| Ni(II)-catalyst / MgCl₂ | Aryl Halide/Triflate | Aryl Chloride | rsc.org |
This compound can also be utilized in reactions that form new carbon-carbon bonds, expanding its utility in organic synthesis.
Homologation Reactions:
Homologation reactions, which involve the extension of a carbon chain by a single methylene (B1212753) unit, are fundamental transformations in organic chemistry. wikipedia.org While direct involvement of this compound in classical homologation reactions like the Arndt-Eistert synthesis is not typical, its derivatives can participate in related processes. youtube.com For example, α-silyl carbanions, which can be generated from chlorosilanes, are key intermediates in the Peterson olefination, a reaction that forms alkenes from carbonyl compounds. youtube.com
Alkylation Reactions:
The phenyl group in this compound can potentially undergo alkylation reactions, such as the Friedel-Crafts alkylation, to introduce further substitution on the aromatic ring. The silicon-containing substituent would influence the regioselectivity of such a reaction. Additionally, silyl enol ethers, which can be prepared from ketones and chlorosilanes, are important intermediates in various alkylation reactions, including the Mukaiyama aldol (B89426) reaction. youtube.com This showcases an indirect route by which this compound could be involved in C-C bond formation. The alkylation of aromatic hydrocarbons with alkenes is another important industrial process where the principles could be applied to functionalize the phenyl ring of the title compound. nih.gov
Innovative Applications in Catalysis and Reaction Development
The development of novel catalytic systems is a continuous endeavor in chemical research. While this compound itself is not typically a catalyst, it can be a precursor to catalytically active species or play a role in the development of new reactions. For instance, silicon-containing ligands can be synthesized from chlorosilanes, and these ligands can be used to modify the properties of transition metal catalysts. The synthesis of silicon-containing nitrogen heterocycles, which can act as ligands, has been explored, starting from chlorosilane derivatives. nih.gov
Furthermore, the study of reactions involving chlorosilanes contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies. The investigation of nickel-catalyzed C-O functionalization for aromatic homologation provides insights into the activation of strong chemical bonds, a field where organosilicon chemistry can offer valuable contributions. nih.gov The ongoing research into the synthesis of chlorosilanes and their derivatives continues to expand the toolkit available to synthetic chemists. google.comsilicones.eu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Chloro(chlorophenyl)methylsilane, and what catalytic systems are optimal for minimizing by-products?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, reacting chlorophenyl Grignard reagents with methylchlorosilanes under anhydrous conditions (e.g., THF, -78°C) minimizes hydrolysis. Catalysts like platinum-based systems (e.g., Karstedt catalyst) or Lewis acids (e.g., AlCl₃) improve regioselectivity and reduce by-products such as disiloxanes. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity products .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and chlorophenyl groups) and FT-IR to identify Si-Cl (~480 cm⁻¹) and Si-C (~1250 cm⁻¹) bonds. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight. Aggregation effects in solution, common in silanes, require dilution studies via UV-Vis spectroscopy to avoid misinterpretation of spectral data .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use inert atmosphere gloveboxes or Schlenk lines to prevent hydrolysis (moisture-sensitive Si-Cl bonds). Store at 0–6°C in amber glass under nitrogen. Personal protective equipment (PPE) must include nitrile gloves, goggles, and vapor-resistant lab coats. Spill management requires neutralization with sodium bicarbonate and disposal via approved halogenated waste streams .
Advanced Research Questions
Q. What strategies can be employed to optimize reaction yields in the synthesis of this compound under inert atmospheric conditions?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Test transition metal catalysts (e.g., Pt, Pd) for hydrosilylation efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of chlorophenyl intermediates.
- Kinetic monitoring : Use in-situ FT-IR or GC-MS to track reaction progress and identify quenching points.
- Temperature gradients : Stepwise heating (e.g., 40°C to 80°C) minimizes thermal degradation .
Q. How can conflicting data in NMR and mass spectrometry analyses of this compound derivatives be systematically resolved?
- Methodological Answer : Discrepancies often arise from:
- Aggregation : Perform variable-temperature NMR to distinguish monomeric vs. aggregated states.
- Isotopic patterns : Compare experimental MS isotopic clusters with theoretical simulations (e.g., using Bruker Compass DataAnalysis) to confirm molecular composition.
- Impurity interference : Use 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously .
Q. What experimental approaches are recommended to assess the hydrolytic stability and environmental persistence of this compound?
- Methodological Answer :
- Hydrolysis kinetics : Conduct pH-dependent studies (pH 4–10) with HPLC monitoring to quantify degradation products (e.g., silanols).
- Environmental simulation : Use OECD 301B/C guidelines to measure biodegradation in soil/water systems.
- Ecotoxicity assays : Test against Daphnia magna or Vibrio fischeri to evaluate acute toxicity. LC-MS/MS identifies persistent metabolites like chlorophenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
